![molecular formula C6H12N2 B170100 2,6-Diazaspiro[3.4]octano CAS No. 136098-13-0](/img/structure/B170100.png)
2,6-Diazaspiro[3.4]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing two nitrogen atoms.
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3
Mecanismo De Acción
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octane is Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with the bacterial enzyme machinery, which is crucial for the survival and proliferation of the bacterium .
Mode of Action
2,6-Diazaspiro[3.4]octane is a part of a chemotype of nitrofuran carboxamide . The nitrofuran moiety in the compound undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This interaction results in the inhibition of the bacterium’s growth and survival .
Biochemical Pathways
The biochemical pathway affected by 2,6-Diazaspiro[3.4]octane involves the reduction of the nitrofuran moiety by the bacterial enzyme machinery . The reactive intermediates generated from this reduction process interfere with essential biochemical processes within the bacterium, leading to its death .
Pharmacokinetics
The pharmacokinetics of 2,6-Diazaspiro[3The compound’s potent antitubercular activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of 2,6-Diazaspiro[3.4]octane’s action is the inhibition of Mycobacterium tuberculosis H37Rv growth. In vitro inhibitory activities of the compound have shown a minimal inhibitory concentration of 0.016 μg/mL, indicating its potent antitubercular activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octane. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for 2,6-Diazaspiro[3.4]octane are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the nitrogen atoms within the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but contains only one nitrogen atom.
2,7-Diazaspiro[3.4]octane: Another spiro compound with a different nitrogen atom arrangement.
Uniqueness
2,6-Diazaspiro[3.4]octane is unique due to its specific nitrogen atom arrangement within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
IUPAC Name |
2,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPIFHNJGOJJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594997 |
Source


|
| Record name | 2,6-Diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-13-0 |
Source


|
| Record name | 2,6-Diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 2,6-Diazaspiro[3.4]octane a promising scaffold in medicinal chemistry?
A: 2,6-Diazaspiro[3.4]octane and its derivatives have gained attention as valuable building blocks in medicinal chemistry. This is primarily due to their structural resemblance to other common modules found in drugs, such as piperazine and morpholine. Utilizing these spirocyclic amines as surrogates offers a way to explore new chemical spaces and potentially identify novel drug candidates [].
Q2: How readily available is 2,6-Diazaspiro[3.4]octane for research purposes?
A: Efficient synthetic methods have been developed for producing 2,6-Diazaspiro[3.4]octane derivatives in significant quantities. For example, a [3+2] cycloaddition approach has been successfully employed to synthesize multi-gram quantities of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane in relatively high yields []. This improved accessibility makes it a practical starting point for various research endeavors.
Q3: Has 2,6-Diazaspiro[3.4]octane shown potential in any specific therapeutic areas?
A: Research indicates promise for 2,6-Diazaspiro[3.4]octane derivatives in treating tuberculosis. A study exploring a small set of twelve nitrofuran carboxamide compounds, derived from a 2,6-diazaspiro[3.4]octane building block, revealed a particularly potent antitubercular lead. This lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv []. These findings highlight the potential of this scaffold for developing new antitubercular agents.
Q4: How does modifying the structure of 2,6-Diazaspiro[3.4]octane derivatives affect their activity?
A: Research indicates that even small changes to the periphery of the 2,6-Diazaspiro[3.4]octane core can significantly impact its biological activity. For instance, introducing various azole substituents to the nitrofuran carboxamide chemotype led to a range of inhibitory activities against Mycobacterium tuberculosis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

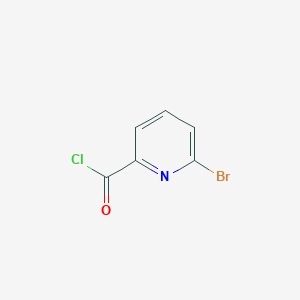
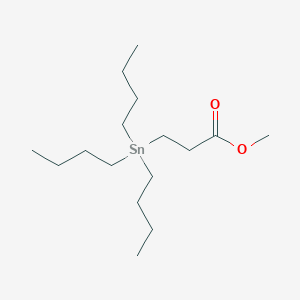
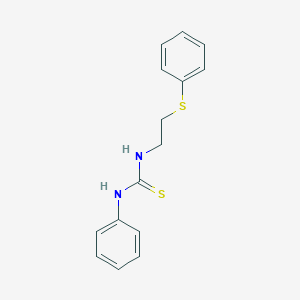
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
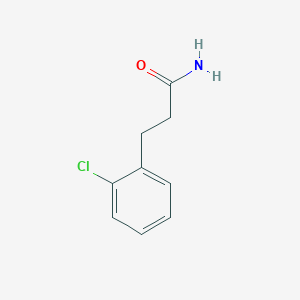
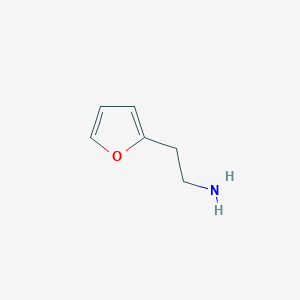
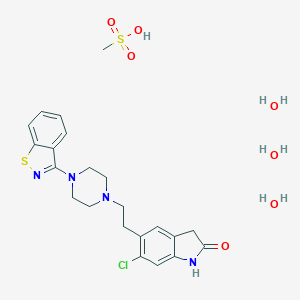
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
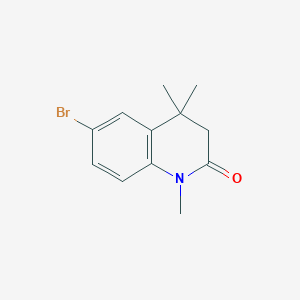
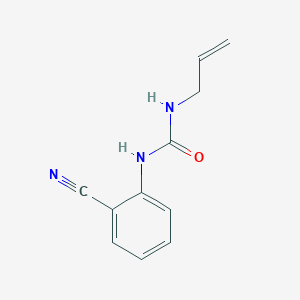
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
